molecular formula C4H2ClIN2O B1436808 6-Chloro-5-iodopyrimidin-4-ol CAS No. 1384431-15-5

6-Chloro-5-iodopyrimidin-4-ol

Cat. No.: B1436808
CAS No.: 1384431-15-5
M. Wt: 256.43 g/mol
InChI Key: FVUCFWQMHIUOHD-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrimidin-4-ol is a versatile halogenated pyrimidine derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring both chloro and iodo substituents, makes it a valuable substrate for metal-catalyzed cross-coupling reactions and sequential nucleophilic substitution reactions. These properties are hallmarks of pyrimidine scaffolds used to construct more complex nitrogen-containing heterocycles with significant biological profiles . This compound is of high interest in nucleoside chemistry and drug discovery. Halogenated pyrimidines, particularly iodinated analogs, are crucial precursors in the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, which are structural motifs found in various bioactive natural products and pharmaceutical agents . The reactive halogen atoms allow for efficient functionalization, enabling researchers to generate diverse libraries of compounds for screening against biological targets. The specific substitution pattern on the pyrimidine ring is designed to facilitate regioselective synthesis, which is a critical requirement for developing standardized biological components and potential therapeutic agents . Please Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCFWQMHIUOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 6 Chloro 5 Iodopyrimidin 4 Ol

Reactivity at the Halogenated Positions (C-5 Iodine, C-6 Chlorine)

The presence of two different halogens on the pyrimidine (B1678525) ring of 6-Chloro-5-iodopyrimidin-4-ol, an iodine atom at the C-5 position and a chlorine atom at the C-6 position, offers opportunities for selective functionalization. The differing reactivity of these halogens is a key aspect of the molecule's synthetic utility.

Preferential Reactivity of Halogens

In di- and trihalogenated pyrimidines, the relative reactivity of the halogens can often be exploited for selective substitution reactions. While specific studies on this compound are not abundant in the provided results, general principles of halogen reactivity on pyrimidine rings can be applied. The reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions is influenced by the position on the ring and the nature of the halogen itself. Typically, halogens at the C-2, C-4, and C-6 positions are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms. shu.ac.uk

In the context of metal-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition to a low-valent metal catalyst (e.g., palladium) more facile for the iodo-substituted position. This preferential reactivity allows for selective functionalization at the C-5 position while leaving the C-6 chloro group intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for halopyrimidines. byjus.comambeed.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and thus facilitates the reaction. byjus.com In pyrimidines, the ring nitrogen atoms act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack, particularly at the ortho and para positions (C-2, C-4, C-6). shu.ac.uk

For this compound, the chlorine atom at the C-6 position is expected to be susceptible to SNAr reactions. The hydroxyl group at C-4, which exists in tautomeric equilibrium with the pyrimidinone form, further influences the electronic properties of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group. byjus.com The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be optimized to achieve the desired substitution product.

Transformations of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of this compound is a key functional handle that can undergo several important transformations. In its pyrimidinol form, it can be converted into a more reactive leaving group, such as a chloro group, which can then be subjected to further nucleophilic displacement or cross-coupling reactions.

A common method for the chlorination of hydroxypyrimidines is treatment with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. thieme-connect.de This reaction converts the hydroxyl group into a chloro group, yielding a trihalogenated pyrimidine derivative. This new chloro group at the C-4 position would also be activated towards nucleophilic substitution. thieme-connect.de

Additionally, the hydroxyl group can be O-alkylated or O-acylated to introduce different functionalities. These reactions typically involve deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkylating or acylating agent.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orguni-muenchen.de This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents. baranlab.org

For pyrimidine derivatives, heteroatoms within the ring or substituents can act as DMGs. In the case of this compound, the hydroxyl group (or its corresponding pyrimidinone tautomer) and the ring nitrogen atoms could potentially direct metalation. The choice of the organolithium base and reaction conditions is crucial to control the regioselectivity of the deprotonation. baranlab.orguni-muenchen.de For instance, the use of sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) can provide different selectivity compared to alkyllithiums. uni-muenchen.demdpi.com

The resulting organometallic intermediate can be quenched with a variety of electrophiles, leading to the introduction of new functional groups at a specific position on the pyrimidine ring.

Metal-Mediated and Catalytic Functionalization Reactions

Metal-mediated and catalytic reactions are indispensable tools for the functionalization of halogenated heterocycles like this compound. These reactions, particularly palladium-catalyzed cross-coupling reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C-C Bond Formation (e.g., Arylation, Alkynylation)

The formation of new carbon-carbon bonds is a central theme in organic synthesis, enabling the construction of complex molecular architectures. For this compound, the C-5 iodo and C-6 chloro substituents serve as excellent handles for C-C bond-forming reactions.

Arylation: Suzuki-Miyaura coupling, which involves the reaction of a haloarene with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for arylation. mdpi.comambeed.com Given the higher reactivity of the C-I bond, selective Suzuki-Miyaura coupling at the C-5 position of this compound with various arylboronic acids or esters is expected to proceed smoothly, leaving the C-6 chloro group available for subsequent reactions. mdpi.com This stepwise functionalization is a powerful strategy for the synthesis of highly substituted pyrimidines.

Alkynylation: The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed C-C bond-forming reaction. sci-hub.se This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. sci-hub.se Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to occur preferentially at the more reactive C-5 iodo position of this compound. sci-hub.seresearchgate.net This allows for the introduction of various alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.

Below is a table summarizing potential C-C bond formation reactions on the this compound scaffold.

Reaction Type Position Typical Reagents Catalyst/Conditions Product Type
Suzuki-Miyaura Coupling C-5Arylboronic acidPd catalyst, base5-Aryl-6-chloropyrimidin-4-ol
Sonogashira Coupling C-5Terminal alkynePd catalyst, Cu(I) co-catalyst, amine base5-Alkynyl-6-chloropyrimidin-4-ol
Suzuki-Miyaura Coupling C-6 (after C-5 functionalization)Arylboronic acidPd catalyst, base5,6-Diarylpyrimidin-4-ol
Sonogashira Coupling C-6 (after C-5 functionalization)Terminal alkynePd catalyst, Cu(I) co-catalyst, amine base5-Aryl-6-alkynylpyrimidin-4-ol

C-N and C-O Bond Formation

The formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the pyrimidine core are critical transformations for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These reactions primarily proceed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. masterorganicchemistry.com This reactivity is further enhanced by the presence of the electronegative chlorine atom. The chlorine at the C6 position serves as a good leaving group in SNAr reactions, readily displaced by nitrogen and oxygen nucleophiles.

C-N Bond Formation:

The reaction of this compound with various amines is a common strategy for introducing nitrogen-containing substituents. These reactions can be performed under thermal conditions or, more efficiently, using palladium- or copper-based catalysts in what are known as Buchwald-Hartwig or Ullmann couplings. alfa-chemistry.com The choice of method depends on the nucleophilicity of the amine and the desired reaction conditions.

For instance, the chlorine at position 6 can be substituted by primary and secondary amines. In a related compound, 6-Chloro-5-phenylpyrimidin-4-amine, the chlorine atom is readily displaced by various nucleophiles. The iodine at the C5 position is less reactive towards traditional SNAr but is the preferred site for metal-catalyzed reactions like the Buchwald-Hartwig amination due to its greater polarizability and ability to readily undergo oxidative addition to the metal catalyst.

A study on 2,4-dichloropyrimidine (B19661) demonstrated that reactions with amines selectively occur at the C4 position, which is analogous to the C6 position in the target molecule. wuxiapptec.com This highlights the enhanced reactivity of the 4/6 positions on the pyrimidine ring. Furthermore, research on the amination of 2-chloropyrimidine (B141910) showed it reacts in moderate to excellent yields with both primary and secondary amines. researchgate.net

Table 1: Examples of C-N Bond Formation Reactions on Related Pyrimidines This table is illustrative, based on the reactivity of similar compounds, to predict the behavior of this compound.

Electrophile Nucleophile Catalyst/Conditions Product Type Yield Reference
2-Chloro-5-iodopyrimidine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C C-C Coupling (Suzuki) -
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Amines Buchwald-Hartwig Conditions 4-Amino-5-iodo-6-methylpyrimidin-2-amine -
2,4-Dichloropyrimidine Amines - 2-Chloro-4-aminopyrimidine - wuxiapptec.com
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine Arylboronic acids Pd(OAc)₂, PPh₃, Na₂CO₃ 6-Aryl-5-(...)-pyrimidine-2,4-diamine - biomedpharmajournal.org
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol - Synthesis via Ullmann-type coupling C-N bond formed at position 5 60-75% (for similar substrates) vulcanchem.com

C-O Bond Formation:

The formation of C-O bonds, creating aryl ethers, typically proceeds through the reaction of the chloropyrimidine with alcohols or phenols. This transformation is generally achieved via a nucleophilic aromatic substitution (SNAr) pathway, where an alkoxide or phenoxide anion acts as the nucleophile. The reaction often requires a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

For example, studies on 2-MeSO₂-4-chloropyrimidine show that it reacts exclusively with alkoxides at low temperatures (-78°C) to substitute the sulfonyl group at the C2 position, directed by hydrogen bonding. wuxiapptec.com While this illustrates C-O bond formation, the regioselectivity is influenced by the specific substituents. In the case of this compound, nucleophilic attack by an alkoxide would be expected at the more electrophilic C6 position, displacing the chloride. The hydroxyl group at C4 may influence the reaction through hydrogen bonding or by modulating the electronic properties of the ring. vulcanchem.com

Comparative Reactivity Studies with Other Halogenated Pyrimidines

The reactivity of this compound is best understood by comparing it to other halogenated pyrimidines. The position and nature of the halogen atom, as well as other substituents on the ring, determine the site and rate of reaction.

Reactivity of Halogen Positions (C2 vs. C4/C6):

It is a well-established principle in pyrimidine chemistry that the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. arkat-usa.org This can be explained by examining the stability of the Meisenheimer intermediate formed during the SNAr reaction. The negative charge in the intermediate formed by attack at C4/C6 can be delocalized over both ring nitrogen atoms, providing greater stabilization compared to the intermediate formed from attack at C2, where the charge is delocalized over only one nitrogen.

Computational studies using Frontier Molecular Orbital (FMO) theory support this observation. For 4-chloropyrimidine (B154816), the Lowest Unoccupied Molecular Orbital (LUMO) has significant lobes on the C4 carbon, indicating it is the primary site for nucleophilic attack. wuxibiology.com In contrast, for 2-chloropyrimidine, the LUMO+1 orbital is the one with a significant lobe on the C2 carbon, and it is higher in energy, suggesting lower reactivity at this position. wuxibiology.com Experimental evidence confirms that 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine but less reactive than 4-chloropyrimidines under similar amination conditions. researchgate.netarkat-usa.org

Reactivity of Different Halogens (Cl vs. I):

In dihalogenated pyrimidines like the title compound, the two different halogens allow for selective and sequential reactions.

Chlorine at C6: The C-Cl bond is strong, but the chlorine atom at the activated C6 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com

Iodine at C5: The C-I bond is weaker and more polarizable. This makes the iodine atom the preferred leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions, which proceed via an oxidative addition mechanism. The C5 position is generally unreactive towards SNAr unless strongly activated. arkat-usa.org

This differential reactivity allows for a predictable, stepwise functionalization. For example, one could first perform a Suzuki coupling at the C5-iodo position, followed by a nucleophilic substitution at the C6-chloro position.

Table 2: Comparative Reactivity of Halogenated Pyrimidines

Compound Position of Halogen Relative Reactivity in SNAr Preferred Reaction Type Notes Reference
4-Chloropyrimidine C4 High SNAr LUMO centered on C4, facilitating attack. wuxibiology.com
2-Chloropyrimidine C2 Moderate SNAr Less reactive than 4-chloro isomer. arkat-usa.orgwuxibiology.com
2,4-Dichloropyrimidine C2, C4 C4 > C2 SNAr C4 is the primary site of substitution. wuxiapptec.comarkat-usa.org
4-Chloro-5-iodopyrimidine C4 (Cl), C5 (I) C4 (SNAr), C5 (Coupling) SNAr at C4, Suzuki/Buchwald at C5 Orthogonal reactivity of the two halogens.
2,4,6-Trichloropyrimidine C2, C4, C6 C4/C6 > C2 SNAr C4 and C6 positions are most active. arkat-usa.orgzenodo.org

Spectroscopic and Structural Elucidation in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of 6-Chloro-5-iodopyrimidin-4-ol is fundamental to identifying the number and environment of protons within the molecule. The pyrimidine (B1678525) ring itself contains one proton, and the hydroxyl group also has a proton. The chemical shift of the pyrimidine proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogen substituents (chloro and iodo groups). This typically results in a downfield shift, appearing in a distinct region of the spectrum.

The proton of the hydroxyl group (-OH) is expected to be observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. In a typical ¹H NMR spectrum, one would expect to see a signal for the pyrimidine proton and a signal for the hydroxyl proton, integrating to a 1:1 ratio.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2 (pyrimidine ring)8.0 - 8.5Singlet1H
OH10.0 - 12.0Broad Singlet1H

Note: The chemical shift values are estimations based on typical ranges for similar heterocyclic compounds and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. The pyrimidine ring contains four carbon atoms, and their chemical shifts are indicative of their electronic environment. The carbon atom attached to the hydroxyl group (C-4) will be significantly deshielded and appear at a lower field. Similarly, the carbons bonded to the electronegative chlorine (C-6) and iodine (C-5) atoms will also experience downfield shifts. The remaining carbon atom (C-2) will also have a characteristic chemical shift influenced by the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-4~160
C-5~90
C-6~155

Note: These are predicted values and actual experimental data may vary.

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide further structural insights. For this compound, Nitrogen-15 (¹⁵N) NMR could be employed to probe the electronic environment of the two nitrogen atoms in the pyrimidine ring. The chemical shifts of these nitrogens would provide valuable data on their hybridization and involvement in the aromatic system. However, ¹⁵N NMR is often less sensitive and requires specialized techniques. As there is no fluorine in the molecule, ¹⁹F NMR is not applicable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and reactivity. For 6-Chloro-5-iodopyrimidin-4-ol, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (MEP) Mapping for Reaction Sites

MEP mapping illustrates the charge distribution on a molecule's surface. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting potential sites for electrostatic interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between orbitals, which helps in understanding hyperconjugative interactions and the nature of intermolecular forces like hydrogen bonding. For this compound, NBO analysis could elucidate the interactions between the pyrimidine (B1678525) ring and its substituents, as well as how it might interact with other molecules.

Predicting Reaction Mechanisms and Energetics

Computational methods can be used to model the entire pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction and its mechanism. This would be particularly useful for understanding the substitution reactions that are common for halogenated pyrimidines.

Molecular Dynamics (MD) Simulations in Context of Chemical Transformations

MD simulations model the physical movements of atoms and molecules over time. This allows for the study of dynamic processes, such as conformational changes and the behavior of the molecule in different solvents. For this compound, MD simulations could provide insights into its behavior in a biological system or during a chemical transformation.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to find a mathematical relationship between the chemical structure of a molecule and its reactivity. By analyzing a series of related compounds, a predictive model can be built. This would involve calculating various molecular descriptors for this compound and correlating them with experimental reactivity data, if available, to predict the reactivity of new, similar compounds.

Without specific published research on this compound, any further discussion would be speculative and not adhere to the required standards of scientific accuracy based on verifiable data.

Applications of 6 Chloro 5 Iodopyrimidin 4 Ol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The presence of two different halogen atoms at positions 5 and 6, along with a hydroxyl group at position 4, would theoretically allow for selective and sequential reactions to introduce a variety of substituents onto the pyrimidine core. The greater reactivity of the iodine atom compared to the chlorine atom in many cross-coupling reactions could be exploited for regioselective functionalization.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactantPotential Product
Suzuki-MiyauraAryl/heteroaryl boronic acid5-Aryl/heteroaryl-6-chloropyrimidin-4-ol
SonogashiraTerminal alkyne5-Alkynyl-6-chloropyrimidin-4-ol
HeckAlkene5-Alkenyl-6-chloropyrimidin-4-ol
Buchwald-HartwigAmine5-Amino-6-chloropyrimidin-4-ol

Scaffold for Novel Heterocyclic Systems

The functional groups on 6-Chloro-5-iodopyrimidin-4-ol could serve as anchor points for the construction of fused heterocyclic systems. For instance, a substituent introduced at the 5-position could subsequently react with the chloro group at the 6-position or the hydroxyl group at the 4-position to form a new ring, leading to bicyclic structures such as:

Pyrido[2,3-d]pyrimidines: These can be synthesized through intramolecular cyclization reactions.

Pyrazolo[3,4-d]pyrimidines: Often prepared by constructing a pyrazole (B372694) ring fused to the pyrimidine core.

Thieno[2,3-d]pyrimidines: Typically synthesized by building a thiophene (B33073) ring onto the pyrimidine scaffold.

Role in the Development of Chemical Probes and Reagents

The pyrimidine scaffold is a common feature in biologically active molecules. By attaching fluorescent tags, biotin, or other reporter molecules to the this compound core via its reactive halogen sites, it could potentially be converted into chemical probes. These probes could be valuable tools for studying biological processes or for use in diagnostic assays.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The distinct electronic and steric environments of the chloro and iodo substituents on the pyrimidine (B1678525) ring of 6-Chloro-5-iodopyrimidin-4-ol offer a unique platform for selective functionalization through a variety of modern catalytic cross-coupling reactions. Future research will likely focus on leveraging this differential reactivity to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry and are ripe for application to this scaffold. semanticscholar.orgmdpi.comresearchgate.net The greater reactivity of the C-I bond compared to the C-Cl bond in these transformations will enable sequential and site-selective derivatization. For instance, a Sonogashira coupling could be employed to introduce an alkyne at the 5-position, followed by a Suzuki coupling to append an aryl or heteroaryl group at the 6-position. nih.govwikipedia.orgorganic-chemistry.org

Furthermore, the exploration of novel catalytic systems is a promising avenue. This includes the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown efficacy in the coupling of challenging substrates. nih.gov The development of copper-free Sonogashira coupling protocols would also be advantageous, simplifying reaction conditions and purification. organic-chemistry.org

Beyond traditional cross-coupling, the application of C-H activation methodologies to the pyrimidinol core presents an exciting frontier. researchgate.netresearchgate.netthieme-connect.decolab.ws While the pyrimidine ring is generally electron-deficient, the development of appropriate directing groups and catalytic systems could enable the direct functionalization of the C-H bond at the 2-position, further expanding the synthetic utility of this versatile building block.

Finally, the burgeoning field of photoredox catalysis offers a mild and efficient alternative for the formation of new bonds. nih.govnih.govyoutube.comyoutube.comnicewiczlaboratory.com Future investigations could explore the use of light-mediated reactions to introduce novel functionalities onto the this compound core, potentially accessing chemical space that is inaccessible through traditional thermal methods.

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes.

Current synthetic approaches to pyrimidine derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. growingscience.comyoutube.comyoutube.com Future efforts will likely focus on the implementation of greener alternatives. This includes the use of more environmentally friendly solvents, such as water or bio-derived solvents, and the development of catalyst-free or reusable catalytic systems. mdpi.com The application of biocatalysis, using enzymes to perform specific transformations, also presents a highly sustainable approach to the synthesis and modification of pyrimidine derivatives. orientjchem.org

Energy efficiency is another key aspect of green chemistry. The use of microwave irradiation and ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrimidines. growingscience.com The application of these technologies to the synthesis of this compound and its derivatives could lead to more efficient and sustainable processes.

Advanced Derivatization for Enhanced Synthetic Utility

The ability to selectively functionalize the 5- and 6-positions of this compound makes it an ideal scaffold for the construction of diverse chemical libraries for various applications, particularly in medicinal chemistry. Pyrimidine-based compounds are known to exhibit a wide range of biological activities and are found in numerous approved drugs. mdpi.com

Future research will focus on the strategic derivatization of this core to generate novel compounds with potential therapeutic applications. For instance, the introduction of various aryl, heteroaryl, and amino groups through cross-coupling reactions can lead to the synthesis of potent kinase inhibitors, a class of drugs widely used in cancer therapy. mdpi.com The pyrimidine scaffold can act as a versatile template for interacting with the hinge region of kinase active sites.

Beyond kinase inhibition, derivatization of this compound can be used to develop chemical probes for studying biological processes. The introduction of fluorescent tags, biotin labels, or photoaffinity groups can provide valuable tools for identifying protein targets and elucidating mechanisms of action.

The synthesis of DNA-encoded libraries (DELs) is another exciting application. nih.gov By attaching a unique DNA tag to each derivative of this compound, vast libraries of compounds can be rapidly synthesized and screened against a wide range of biological targets, accelerating the drug discovery process.

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. The integration of this compound into these platforms represents a significant future research direction.

Robotic systems can perform repetitive synthetic operations with high precision and throughput, enabling the rapid generation of libraries of pyrimidine derivatives. nih.gov The well-defined reactivity of the chloro and iodo substituents in this compound makes it an ideal building block for such automated parallel synthesis efforts. youtube.com

Flow chemistry is another powerful technology that is transforming chemical synthesis. By performing reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up. The development of flow-based procedures for the synthesis and derivatization of this compound would enable the on-demand production of this important intermediate and its derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-5-iodopyrimidin-4-ol

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